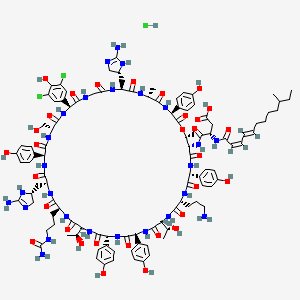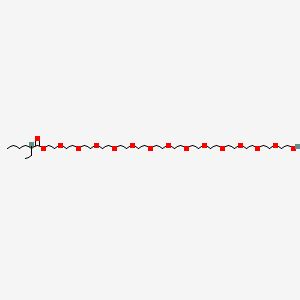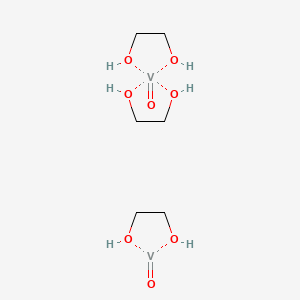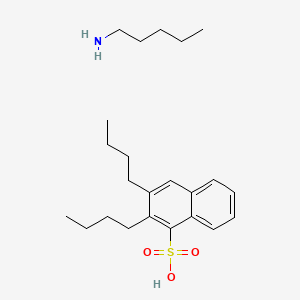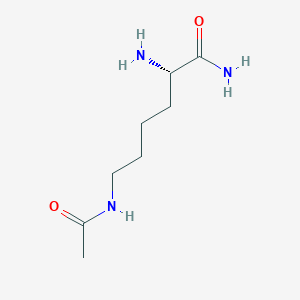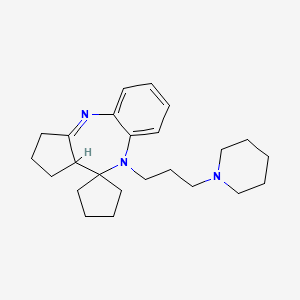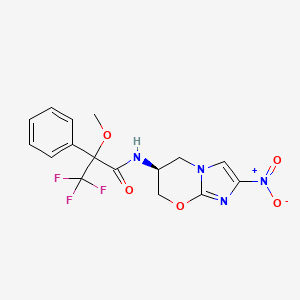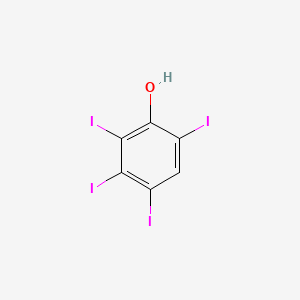
Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups, an azo linkage, and a thiadiazolium ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with a dimethylamino-substituted aromatic compound. The thiadiazolium ring is then introduced through cyclization reactions under controlled conditions. The final product is obtained by treating the intermediate with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through its azo linkage and dimethylamino groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The compound’s unique structure allows it to engage in specific binding with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(dimethylamino)phenyl)squaraine
- N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- 5-((4-(dimethylamino)phenyl)imino)-8(5H)-quinolinone
Uniqueness
Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate stands out due to its combination of an azo linkage, multiple dimethylamino groups, and a thiadiazolium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
85187-77-5 |
|---|---|
Formule moléculaire |
C13H19N6O4S2- |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;sulfate |
InChI |
InChI=1S/C13H19N6S.H2O4S/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;1-5(2,3)4/h6-9H,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |
Clé InChI |
BWDQQBPXQHKHQA-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


